2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a structurally complex heterocyclic compound featuring a fused pyranobenzothiazine core. Its synthesis involves multistep reactions starting from methyl anthranilate, proceeding through N-benzylation, ring closure, and multicomponent reactions with malononitrile and substituted benzaldehydes . The compound’s key structural features include:
- A 4-(4-bromophenyl) substituent at position 4, contributing steric bulk and electronic effects via the bromine atom.
- The 5,5-dioxide moiety, which stabilizes the thiazine ring and influences solubility.
This compound belongs to a broader class of pyranobenzothiazines investigated for their biological activity, particularly as monoamine oxidase (MAO) inhibitors . Its structural complexity and functional groups make it a candidate for further pharmacological optimization.
Properties
IUPAC Name |
2-amino-6-benzyl-4-(4-bromophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O3S/c26-18-12-10-17(11-13-18)22-20(14-27)25(28)32-23-19-8-4-5-9-21(19)29(33(30,31)24(22)23)15-16-6-2-1-3-7-16/h1-13,22H,15,28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZEDXLWNHERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyranobenzothiazine derivatives and exhibits various biological activities that make it a subject of interest in pharmacological research. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H18BrN3O3S
- Molecular Weight : 520.40 g/mol
- IUPAC Name : 2-amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the Pyrano Ring : Condensation of an aldehyde with a malononitrile derivative.
- Introduction of the Benzothiazine Moiety : Reaction with a thioamide derivative under acidic conditions.
- Substitution Reactions : Further modifications to introduce bromophenyl and other functional groups.
Biological Activities
The biological activities of 2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide have been evaluated in various studies. Key findings include:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria such as E. coli and Staphylococcus aureus.
- Antifungal Activity : Exhibited inhibitory effects against fungi like Candida albicans.
Anticancer Potential
Research indicates that this compound possesses anticancer properties. It has been tested against various cancer cell lines:
- Cell Lines Tested : A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer).
- Mechanism of Action : Induces apoptosis and inhibits cell proliferation through modulation of specific signaling pathways.
Case Studies
Several case studies highlight the effectiveness of this compound in biological applications:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | C24H17BrN3O3S | Moderate | Low |
| Compound B | C25H18ClN3O3S | High | Moderate |
| Target Compound | C25H18BrN3O3S | High | High |
Comparison with Similar Compounds
Key Observations:
Position 6 Substituents :
- The benzyl group (as in 6h) enhances MAO-B selectivity, likely due to improved hydrophobic interactions with the enzyme’s active site .
- Methyl groups (as in 7q) favor MAO-A selectivity, possibly due to reduced steric hindrance.
Position 4 Substituents: The 4-bromophenyl group in the target compound introduces electron-withdrawing effects and increased lipophilicity compared to unsubstituted phenyl analogs. This may enhance blood-brain barrier penetration or binding affinity, though specific data are lacking.
Physicochemical Properties :
- The target compound’s melting point and IR profile are unreported, but analogs like 6d exhibit melting points >200°C and characteristic CN (2191 cm⁻¹) and C=O (1636 cm⁻¹) stretches .
Hypothesized Profile of the Target Compound
The 4-bromophenyl group in the target compound may:
- Enhance binding affinity via halogen bonding with MAO isoforms.
- Increase metabolic stability compared to non-halogenated analogs.
- Require empirical validation to confirm selectivity trends observed in phenyl analogs.
Preparation Methods
Three-Component Reaction Strategy
Reaction Components and Mechanism
The most well-documented route involves a one-pot, three-component reaction between:
- 1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide (core scaffold precursor)
- 4-Bromobenzaldehyde (aryl aldehyde)
- Malononitrile (active methylene nitrile)
The process proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of the benzothiazinone enolate to this intermediate generates a tetrahedral adduct, which undergoes cyclization to yield the pyrano[3,2-c]benzothiazine framework.
Critical Reaction Conditions:
- Solvent: Ethanol or methanol under reflux.
- Catalyst: Triethylamine (3–5 equivalents) to deprotonate the benzothiazinone and facilitate enolate formation.
- Temperature: 70–80°C for 6–12 hours.
- Yield: 60–75% after recrystallization from ethanol.
Competing Pathways:
The reaction may form bis-adducts (e.g., triethylammonium salts of bis-benzothiazinones) as side products. These intermediates are reversible under prolonged heating and excess malononitrile, ultimately favoring the target pyrano-benzothiazine.
Stepwise Synthesis via Pre-Functionalized Intermediates
Benzothiazine Core Preparation
The 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide precursor is synthesized through N-alkylation of saccharin derivatives. For example:
Analytical Characterization
Spectroscopic Data
Optimization and Challenges
Key Variables
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Base | Triethylamine (3 eq.) | Lower base amounts favor bis-adducts; excess base degrades nitrile groups |
| Solvent | Ethanol | Polar aprotic solvents (e.g., DMF) slow reaction kinetics |
| Temperature | 75°C | Temperatures >80°C promote decomposition |
Alternative Approaches
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Scalability Challenge |
|---|---|---|
| Saccharin | 120 | Limited commercial availability of N-benzyl derivatives |
| 4-Bromobenzaldehyde | 450 | Sensitivity to oxidation |
| Malononitrile | 300 | Toxicity requires closed-system processing |
Environmental Impact
The process generates triethylamine hydrochloride as waste, necessitating neutralization with NaOH. Ethanol recovery via distillation reduces solvent consumption by 60%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
